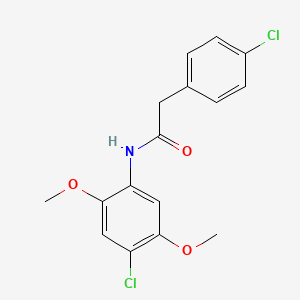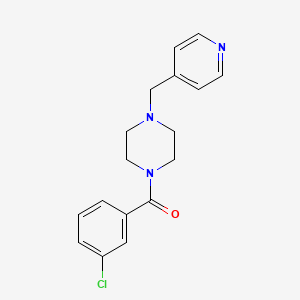
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrole derivatives typically involves cyclization reactions, such as the Knorr synthesis, followed by various functionalization steps. For example, Hublikar et al. (2019) described the synthesis of novel pyrrole derivatives using a series of reactions including cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, indicating a methodology that could potentially be applied or adapted for the synthesis of "methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate" (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, substituent positions, and electronic properties. Singh et al. (2013) combined experimental and theoretical (DFT and AIM) studies to analyze the molecular structure and spectroscopic properties of a novel pyrrole derivative, demonstrating the utility of these methods in understanding the molecular structure of pyrrole-based compounds (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, leveraging the reactivity of the pyrrole ring and its substituents. These reactions can include electrophilic substitution, coupling reactions, and transformations involving the carboxylate group. The synthesis and reactivity of pyrrole derivatives often lead to compounds with significant antimicrobial activity, as demonstrated by Hublikar et al. (2019), who reported that their synthesized pyrrole chalcone derivatives showed good antibacterial and antifungal activities (Hublikar et al., 2019).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including melting points, boiling points, and solubilities, are influenced by their molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives are characterized by their electronic structure, acidity of the pyrrole hydrogen, and the reactivity of substituted groups. Studies like those by Singh et al. (2013) provide insight into the electronic transitions, charge distribution, and intra- and intermolecular interactions of pyrrole derivatives through DFT and AIM analyses (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
A study focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their antimicrobial activities. These compounds were synthesized via a series of reactions including cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. The antimicrobial screening showed that these derivatives possess good antibacterial and antifungal activity, attributed to the heterocyclic ring structure. The presence of a methoxy group further increased their activity, presenting them as significant antimicrobial agents with an easy work-up procedure and minimal side product formation (Hublikar et al., 2019).
Chemical Reactivity and Material Properties
Another aspect of scientific research involves understanding the reactivity and potential material applications of pyrrole derivatives. For instance, the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) through combined experimental and theoretical approaches, including spectroscopic techniques and DFT analyses. This study revealed significant insights into the compound’s dimer formation in the solid state, binding energy, hydrogen bonding, and non-linear optical (NLO) properties, indicating its potential as a material for NLO applications (Singh, Rawat, & Sahu, 2014).
Electropolymerization and Electrochemical Properties
Research into the electropolymerization and electrochemical properties of aromatic pyrrole derivatives has shown that self-assembled monolayers of these compounds on gold can improve the properties of (co)polymerized poly(pyrrole) layers. This includes studies on the electrochemical behavior of dissolved molecules and their monolayers before copolymerization with pyrrole, aiming to enhance the surface smoothness and homogeneity of the poly(pyrrole) films. Such investigations have implications for the development of advanced materials with improved conductivity and reduced capacity at the metal/polymer interface (Schneider et al., 2017).
Molecular Structure and Spectroscopic Analysis
The synthesis and structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its properties were evaluated through quantum chemical calculations, including DFT and AIM theories. This study provided valuable information on the compound’s exothermic and spontaneous formation, dimer formation through hydrogen bonding, and the significance of such interactions for the stability and reactivity of the molecule (Singh et al., 2013).
Eigenschaften
IUPAC Name |
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-7-12(8-6-9)13-10(2)16-11(3)14(13)15(17)18-4/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVCLDHXMFUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=C2C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)